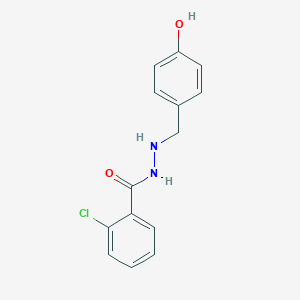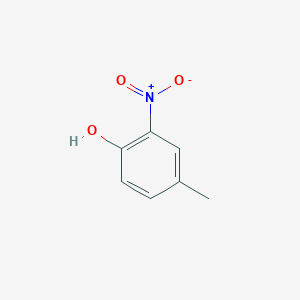![molecular formula C13H12ClN3O4S B228424 2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid is a chemical compound with potential applications in scientific research. This compound is also known as CTA056 and has been the subject of several studies exploring its potential as a therapeutic agent.
作用機序
CTA056 has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, while COX-2 is an enzyme that plays a role in inflammation. By inhibiting these enzymes, CTA056 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CTA056 can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using CTA056 in lab experiments is that it has been shown to have potential therapeutic applications in several areas of scientific research. Additionally, CTA056 is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CTA056 in lab experiments is that it may have off-target effects on other enzymes and pathways, which could complicate data interpretation.
将来の方向性
There are several areas of future research that could be explored with CTA056. One area is the development of more potent and selective inhibitors of HDACs and COX-2, which could have potential therapeutic applications in cancer and inflammation. Additionally, CTA056 could be studied further for its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Finally, the cellular and molecular mechanisms underlying the effects of CTA056 could be further elucidated, which could lead to the development of new therapeutic strategies.
合成法
The synthesis of CTA056 involves several steps, including the reaction of 2-mercaptoacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazole ring. The resulting compound is then reacted with 2-hydrazinyl-2-imidazoline to form the hydrazide intermediate, which is then reacted with 3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethylamine to form CTA056.
科学的研究の応用
CTA056 has been studied for its potential as a therapeutic agent in several areas of scientific research, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that CTA056 can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, CTA056 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
分子式 |
C13H12ClN3O4S |
|---|---|
分子量 |
341.77 g/mol |
IUPAC名 |
2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H12ClN3O4S/c1-6(8-4-7(14)2-3-9(8)18)16-17-13-15-12(21)10(22-13)5-11(19)20/h2-4,10,16H,5H2,1H3,(H,19,20)(H,15,17,21)/b8-6- |
InChIキー |
QJJDXYFTZARGME-VURMDHGXSA-N |
異性体SMILES |
C/C(=C/1\C=C(C=CC1=O)Cl)/NNC2=NC(=O)C(S2)CC(=O)O |
SMILES |
CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O |
正規SMILES |
CC(=C1C=C(C=CC1=O)Cl)NNC2=NC(=O)C(S2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



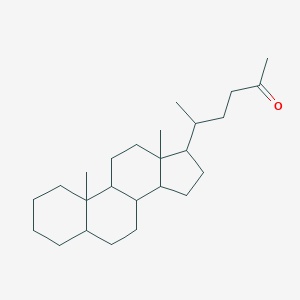
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![2-bromo-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B228346.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)
![(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B228382.png)
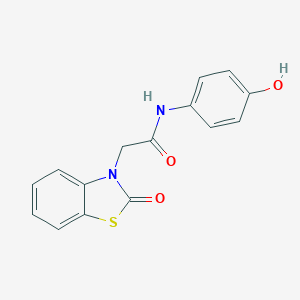
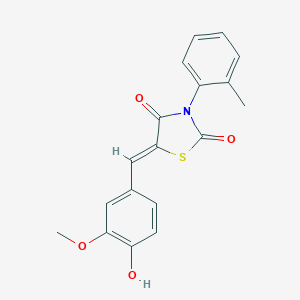

![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
